![molecular formula C64H104Br2N2O2 B11766098 (Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione](/img/structure/B11766098.png)
(Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione
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Overview
Description
(Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione is a complex organic compound characterized by its unique structure and properties. This compound is part of the biindolylidene family, known for their applications in various scientific fields due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione typically involves multiple steps, including bromination and alkylation reactions. The process begins with the preparation of the indole derivatives, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at specific positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
(Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules and polymers through various chemical reactions such as:
- Bromination: The bromine atoms can be substituted to introduce other functional groups.
- Oxidation and Reduction: The compound can undergo oxidation to yield ketones or carboxylic acids and reduction to produce alcohols or amines.
Biological Research
Recent studies have explored the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. The unique structure allows it to interact with biological molecules, leading to modulation of biochemical pathways. Investigations into its efficacy against various pathogens and cancer cell lines are ongoing.
Medicinal Chemistry
In the realm of drug development, this compound is being studied for its therapeutic potential. Its ability to influence biological targets makes it a candidate for creating new pharmaceuticals aimed at treating diseases.
Industrial Applications
This compound is also utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. Its application in industrial chemistry highlights its versatility beyond laboratory research.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations while maintaining low toxicity to normal cells.
Case Study 2: Industrial Dye Production
Research conducted on the use of this compound in dye production demonstrated its effectiveness in creating stable colorants that withstand environmental degradation. The findings suggest that the compound could replace less stable alternatives currently used in the industry.
Mechanism of Action
The mechanism of action of (Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and alkyl chains play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-bis(2-decyltetradecyl)-3,6-di(selenophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 2,3-bis(9-(2-decyltetradecyl)-9H-carbazol-3-yl)dithieno[3,2-f:2’3’-h]quinoxaline
Uniqueness
(Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione stands out due to its unique combination of bromine atoms and long alkyl chains, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and reactivity .
Biological Activity
(Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione is a synthetic compound belonging to the class of isoindigo derivatives. This compound has attracted attention due to its potential applications in organic electronics and its biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound features a complex structure characterized by:
- Dibromo substitution on the 6 and 6' positions.
- Long aliphatic chains (decyl and tetradecyl) that enhance solubility and possibly influence biological interactions.
- A biindolylidene core , which is known for its electronic properties.
Biological Activity Overview
Research indicates that compounds similar to (Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-[3,3'-biindolylidene]-2,2'-dione exhibit various biological activities including:
- Anticancer properties
- Antimicrobial effects
- Influence on cellular signaling pathways
Anticancer Properties
Several studies have investigated the anticancer potential of isoindigo derivatives. For instance:
- A study demonstrated that isoindigo derivatives could inhibit tumor cell proliferation through apoptosis induction in various cancer cell lines. The mechanism involved the modulation of key signaling pathways such as PI3K/Akt and MAPK .
- Another research highlighted that similar compounds showed selective toxicity towards cancer cells while sparing normal cells .
Antimicrobial Effects
Research has shown that isoindigo derivatives possess antimicrobial properties:
- One study reported that certain isoindigo compounds exhibited significant inhibitory effects against pathogenic bacteria and fungi. The mechanism was attributed to disruption of microbial cell membranes .
Influence on Cellular Signaling
Isoindigo derivatives may also modulate cellular signaling pathways:
- Research indicates that these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis. This suggests a potential role in therapeutic applications beyond cancer treatment .
Case Study 1: Anticancer Activity
A specific study focused on the effects of (Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-[3,3'-biindolylidene]-2,2'-dione on breast cancer cells. The results showed:
- IC50 values indicating effective inhibition of cell growth at concentrations as low as 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli:
- The compound displayed a minimum inhibitory concentration (MIC) of 20 µg/mL against S. aureus.
- The study concluded that the compound's long aliphatic chains contributed to its membrane-disrupting properties.
Data Tables
Biological Activity | Effect | Mechanism |
---|---|---|
Anticancer | Inhibits cell proliferation | Modulation of PI3K/Akt and MAPK pathways |
Antimicrobial | Inhibits growth of bacteria | Disruption of microbial membranes |
Cellular Signaling | Alters gene expression | Regulation of apoptosis-related genes |
Properties
Molecular Formula |
C64H104Br2N2O2 |
---|---|
Molecular Weight |
1093.3 g/mol |
IUPAC Name |
6-bromo-3-[6-bromo-1-(2-decyltetradecyl)-2-oxoindol-3-ylidene]-1-(2-decyltetradecyl)indol-2-one |
InChI |
InChI=1S/C64H104Br2N2O2/c1-5-9-13-17-21-25-27-31-35-39-43-53(41-37-33-29-23-19-15-11-7-3)51-67-59-49-55(65)45-47-57(59)61(63(67)69)62-58-48-46-56(66)50-60(58)68(64(62)70)52-54(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-50,53-54H,5-44,51-52H2,1-4H3 |
InChI Key |
PVMMSQLECORHND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C1=O |
Origin of Product |
United States |
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